molecular formula C17H16N4O3 B2513218 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate CAS No. 124676-16-0

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate

Cat. No. B2513218
CAS RN: 124676-16-0
M. Wt: 324.34
InChI Key: BXWOHGIFYNSQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, also known as EBA, is a chemical compound that has been extensively studied for its potential use in scientific research. EBA is a benzotriazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is not fully understood, but it is believed to act through a variety of biochemical pathways. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and antioxidant properties, and the ability to act as a fluorescent probe for the detection of metal ions. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been shown to have potential as a therapeutic agent for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate in lab experiments is its versatility. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate can be used in a variety of applications, making it a valuable tool for researchers in a variety of fields. However, there are also limitations to using Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate. One area of interest is the development of new therapeutic agents based on the structure of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate. Researchers are also interested in studying the potential use of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the use of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate as a photoinitiator for the development of new polymers with unique properties.

Synthesis Methods

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate typically involves the use of reagents such as ethyl chloroformate, benzotriazole, and phenylformamide. The exact synthesis method may vary depending on the specific application of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate.

Scientific Research Applications

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been used in a variety of scientific research applications, including as a photoinitiator in polymerization reactions, as a corrosion inhibitor, and as a fluorescent probe for the detection of metal ions. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been studied for its potential use in the treatment of cancer and as a potential therapeutic agent for other diseases.

properties

IUPAC Name

ethyl 2-benzamido-2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)15(18-16(22)12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)19-20-21/h3-11,15H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWOHGIFYNSQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate

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